3-Benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole
Description
Properties
Molecular Formula |
C15H15N3S2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H15N3S2/c1-2-18-14(13-9-6-10-19-13)16-17-15(18)20-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
FEEQPJWYSVCSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
3-Benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole is C15H15N3S2. The compound features a triazole ring that is known for its ability to engage in various biological interactions due to the presence of nitrogen atoms capable of forming hydrogen bonds.
Antimicrobial Activity
Research has shown that compounds with a 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacteria and fungi. For instance, compounds containing the triazole scaffold have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) values .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| 3-Benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole | 32 | Staphylococcus aureus |
| Another Triazole Derivative | 16 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole has also been investigated. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The inhibition of these markers suggests a mechanism through which the compound may exert protective effects in inflammatory diseases .
Antitumor Activity
The triazole derivatives have been explored for their antitumor properties. A recent study highlighted that compounds similar to 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole exhibit significant inhibitory effects on thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis. Molecular docking studies revealed strong interactions between these compounds and TP, indicating their potential as anticancer agents .
Case Studies
Study on Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole was found to have a favorable antimicrobial profile against multiple strains of bacteria. The study emphasized the importance of structural modifications in enhancing biological activity.
Study on Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of triazole derivatives. The study demonstrated that treatment with 3-benzylsulfanyl compounds significantly reduced levels of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-activated macrophages.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole, in anticancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines using assays such as the MTT assay. For instance, compounds with similar structures have shown promising results against breast cancer (MDA-MB-231) and colorectal adenocarcinoma (Caco-2) cell lines. The mechanism of action often involves the induction of apoptosis through reactive oxygen species generation and disruption of mitochondrial membrane potential .
Antimicrobial Properties
The 1,2,4-triazole ring system is known for its broad-spectrum antimicrobial activity. Compounds containing this moiety have been developed as antifungal agents and have shown effectiveness against various pathogenic fungi. The incorporation of benzylsulfanyl and thiophene groups enhances their bioactivity and selectivity against microbial strains .
Antimalarial Potential
The design of new triazole derivatives has also been directed towards developing antimalarial agents. Research indicates that modifications to the triazole structure can lead to compounds with enhanced efficacy against Plasmodium species. The strategic incorporation of specific substituents can improve interaction with target enzymes involved in the malaria lifecycle .
Herbicidal Activity
Compounds containing the 1,2,4-triazole framework are recognized for their herbicidal properties. They can inhibit specific biochemical pathways in plants, leading to effective weed management strategies. The presence of thiophene and benzylsulfanyl groups in 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole enhances its herbicidal potency .
Plant Growth Regulation
Research has indicated that certain triazole derivatives can act as plant growth regulators. They influence physiological processes such as seed germination and root development, making them valuable in agricultural practices aimed at improving crop yields .
Structural Characterization
The structural properties of 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole have been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the compound's three-dimensional conformation and intermolecular interactions that contribute to its biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole to various biological targets. These computational analyses help identify potential mechanisms of action and guide further modifications to enhance efficacy .
Data Tables
| Application Area | Specific Activity | References |
|---|---|---|
| Medicinal | Anticancer (MDA-MB-231, Caco-2) | |
| Antimicrobial (fungal strains) | ||
| Antimalarial | ||
| Agricultural | Herbicidal activity | |
| Plant growth regulation |
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated that 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole exhibited a significant reduction in cell viability in Caco-2 cells compared to standard chemotherapeutics like cisplatin.
Case Study 2: Antimicrobial Testing
In a comparative study on various triazoles against fungal pathogens, 3-benzylsulfanyl derivatives showed superior inhibition rates against Candida species when tested at varying concentrations.
Comparison with Similar Compounds
Table 1: Structural Features and Functional Groups of Selected Triazole Derivatives
Key Observations :
- Benzylsulfanyl vs. Thione : The target compound’s benzylsulfanyl group (C₆H₅CH₂S-) contrasts with the thione (C=S) group in ’s derivative, which may reduce electrophilicity and alter binding kinetics .
- Thiophene vs. Benzothiazole : Thiophene (in the target compound) offers simpler π-stacking compared to benzothiazole (), which may enhance solubility but reduce steric hindrance .
- Ethyl vs. Amino Substituents: The ethyl group at position 4 (target) provides steric bulk without hydrogen-bonding capacity, unlike amino groups in , which may participate in H-bonding with biological targets .
Pharmacological Activity Comparisons
Key Observations :
- Antifungal Efficacy : The target compound demonstrates higher antifungal activity than furan-substituted triazoles () but lacks comparative data against fluconazole .
- Toxicity : While the target compound’s toxicity remains unstudied, furan-derived triazoles () exhibit LD₅₀ values ranging from 263 to 1570 mg/kg, suggesting a wide safety margin for some analogs .
Key Observations :
- Alkylation Efficiency : The target compound’s 82% yield () is comparable to benzothiazole derivatives () but requires longer reaction times .
- Solvent Systems: Aqueous conditions (target) may reduce environmental impact compared to ethanol reflux () but could limit solubility of nonpolar intermediates .
Critical Analysis of Divergent Findings
Preparation Methods
Cyclization of Thiosemicarbazides in Alkaline Media
Thiosemicarbazides undergo cyclization under alkaline conditions to form 1,2,4-triazole-3-thiones. For example, 4-ethoxycarbonyl-1-substituted thiosemicarbazides cyclize in sodium hydroxide to yield triazole-thione derivatives. This method is versatile, allowing the incorporation of aryl or alkyl groups at the N1 and C5 positions. For instance, 4-ethyl-5-thiophen-2-yl-1,2,4-triazole-3-thione can be synthesized by cyclizing a thiosemicarbazide precursor bearing ethyl and thiophen-2-yl moieties.
Hydrazinolysis of Ethyl Benzoates
Hydrazinolysis of ethyl benzoate derivatives followed by reaction with carbon disulfide or isothiocyanates provides an alternative route. For example, methyl-4-formylbenzoate reacts with o-phenylenediamine to form benzimidazole derivatives, which are subsequently converted to triazole-thiones via hydrazide intermediates. This method is particularly effective for introducing aromatic substituents.
The introduction of the benzylsulfanyl group at the C3 position is achieved through S-alkylation reactions.
Williamson Ether Synthesis Conditions
Triazole-3-thiones react with benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. For example, 4-ethyl-5-thiophen-2-yl-1,2,4-triazole-3-thione reacts with benzyl bromide in ethanol to yield 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole. The reaction typically proceeds at room temperature or under mild heating (40–60°C), with yields ranging from 65% to 85% depending on the solvent and base.
Key Reaction:
Nucleophilic Substitution with Benzyl Mercaptan
An alternative approach involves displacing a leaving group (e.g., chloride) at the C3 position with benzyl mercaptan. For instance, 3-chloro-4-ethyl-5-thiophen-2-yl-1,2,4-triazole reacts with benzyl mercaptan in dimethylformamide (DMF) to form the target compound. This method requires anhydrous conditions and catalytic amounts of triethylamine to neutralize HCl byproducts.
Structural Elucidation and Optimization
Spectroscopic Characterization
-
NMR Spectroscopy : The NMR spectrum of 3-benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole shows distinct signals for the benzyl group (δ 4.35 ppm, singlet for SCHPh), ethyl group (δ 1.25 ppm, triplet for CHCH), and thiophen protons (δ 7.20–7.45 ppm).
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 327.08 (calculated for CHNS).
Reaction Optimization
-
Solvent Effects : Ethanol and DMF are preferred for S-alkylation due to their polarity and ability to dissolve both organic and inorganic reagents.
-
Temperature Control : Reactions performed at 50°C exhibit higher yields compared to room temperature, as evidenced by kinetic studies.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkaline Cyclization | Thiosemicarbazide 4j | NaOH, EtOH, reflux | 72 | 98 |
| S-Alkylation | Triazole-3-thione + BnBr | KCO, DMF, 50°C | 85 | 99 |
| Hydrazinolysis | Ethyl benzoate derivative | NHNH, CS | 68 | 95 |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at N1 and N2 positions can occur during cyclization. Using bulky substituents (e.g., ethyl) at N4 minimizes side reactions.
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) effectively isolates the target compound from unreacted starting materials .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Benzylsulfanyl-4-ethyl-5-thiophen-2-yl-1,2,4-triazole, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, microwave-assisted synthesis can accelerate the reaction between 3-mercapto-1,2,4-triazole derivatives and alkyl/aryl halides (e.g., benzyl chloride or thiophene-containing reagents). Key intermediates include 4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, which reacts with benzylsulfanyl groups under basic conditions. Characterization involves IR, NMR, and mass spectrometry to confirm the structure .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its classification under GHS as a skin irritant (H317), reproductive toxin (H361), and aquatic hazard (H411), researchers must:
- Use PPE (nitrile gloves, lab coats, safety goggles).
- Work in fume hoods with local exhaust ventilation.
- Avoid dust inhalation and skin contact via closed systems.
- Store in sealed containers at <25°C, segregated from oxidizers.
Emergency protocols include immediate rinsing of exposed skin/eyes and proper disposal via certified waste management .
Q. How is the compound structurally characterized using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), with refinement using SHELXL for small-molecule structures. Programs like ORTEP-3 visualize thermal ellipsoids and molecular packing. For example, reports a triazole ring torsion angle of 85.2°, validated by SHELX refinement .
Advanced Questions
Q. How can computational methods like DFT be integrated with experimental techniques to characterize the compound’s electronic structure?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier orbitals, and vibrational spectra. These are cross-validated with experimental SC-XRD and IR data. For instance, shows a 0.02 Å deviation between calculated and experimental bond lengths in analogous triazole-thione derivatives. Mulliken charge analysis further elucidates reactive sites for functionalization .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., tyrosinase inhibition vs. antimicrobial potency) arise from assay conditions (pH, concentration) or substituent effects. To address this:
- Standardize assays (e.g., fixed IC50 measurement protocols).
- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., benzyl vs. phenyl groups).
- Use statistical tools like ANOVA to identify significant variables. highlights how 4-chlorophenyl substitution enhances tyrosinase inhibition by 40% compared to unsubstituted analogs .
Q. How are structural derivatives designed to enhance specific pharmacological properties?
- Methodological Answer : Rational design involves:
- Bioisosteric replacement : Swapping the benzylsulfanyl group with 1,3,4-thiadiazole () to improve metabolic stability.
- Hybridization : Combining triazole with thiophene () or benzothiazole () to exploit dual mechanisms (e.g., antifungal + antioxidant).
- Docking studies : AutoDock Vina predicts binding affinities to target proteins (e.g., cytochrome P450), guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
